H-Tyr-Glu-Ala-Gly-OH
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Overview
Description
H-Tyr-Glu-Ala-Gly-OH is a tetrapeptide composed of the amino acids tyrosine, glutamic acid, alanine, and glycine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Glu-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The amino acids are then sequentially added in a specific order (alanine, glutamic acid, and tyrosine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Glu-Ala-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptide analogs with modified sequences .
Scientific Research Applications
H-Tyr-Glu-Ala-Gly-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-Tyr-Glu-Ala-Gly-OH depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can bind to cell surface receptors to trigger signaling pathways or inhibit enzyme activity by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Leu-Ala-NH2: A tripeptide with similar amino acid composition but different sequence and functional group.
H-Tyr-Glu-Gly-OH: A tripeptide missing the alanine residue.
H-Tyr-Glu-Ala-Ala-OH: A tetrapeptide with an additional alanine residue.
Uniqueness
H-Tyr-Glu-Ala-Gly-OH is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (glutamic acid) residues, which can influence its solubility and interactions with other molecules. This combination of amino acids can provide distinct properties that are valuable for various research and industrial applications .
Properties
CAS No. |
25585-14-2 |
---|---|
Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(17(29)21-9-16(27)28)22-19(31)14(6-7-15(25)26)23-18(30)13(20)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,29)(H,22,31)(H,23,30)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI Key |
RLMHQBMVZDYXMR-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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